4-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Description
4-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H26N4O2S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
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Biological Activity
4-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
- Molecular Formula : C16H26N4O2S
- Molecular Weight : 338.468 g/mol
- CAS Number : 1261234-23-4
The compound is designed to interact with specific biological targets, primarily protein kinases and receptors involved in various signaling pathways. Its structure suggests potential interactions with ATP-binding sites due to the presence of the piperidine ring and the pyrimidine moiety, which may facilitate binding to kinase domains.
Inhibition of Protein Kinases
Recent studies have indicated that this compound exhibits inhibitory activity against several protein kinases, which are crucial in regulating cellular functions such as growth, metabolism, and apoptosis.
- CDK6 Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinase 6 (CDK6), a key regulator in cell cycle progression. In vitro assays demonstrated that the compound binds effectively to CDK6, leading to reduced phosphorylation of downstream targets involved in cell proliferation .
- Tyrosine Kinase Activity : Research has highlighted its potential as an inhibitor of mutant forms of receptor tyrosine kinases, including KIT and PDGFRA. These kinases are implicated in various cancers, and the compound's ability to inhibit their activity could provide therapeutic benefits in treating malignancies associated with these mutations .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a series of experiments involving lipopolysaccharide (LPS) induced inflammation in macrophages, it was found to significantly reduce pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) at micromolar concentrations. This suggests its potential utility in managing inflammatory diseases .
Case Study 1: Cancer Cell Lines
A study investigated the effects of the compound on various cancer cell lines, including breast and lung cancer models. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line. Apoptotic assays confirmed that the mechanism involved caspase activation and subsequent cell death .
Case Study 2: In Vivo Models
In vivo studies using mouse models of cancer demonstrated that administration of the compound resulted in significant tumor regression compared to control groups. Tumor size measurements indicated a reduction of approximately 40% after four weeks of treatment, supporting its potential as an anti-cancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-9-6-12(7-10-20)11-18-13-5-8-17-14(19-13)23-4/h5,8,12H,6-7,9-11H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJVPDMYCPCSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.